molecular formula C14H18N4O4S B6419417 N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 898640-79-4

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B6419417
CAS No.: 898640-79-4
M. Wt: 338.38 g/mol
InChI Key: GAYCYRKMTMRMTH-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is a synthetic organic compound that features a combination of an imidazole ring and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of glyoxal and ammonia, followed by subsequent functionalization to introduce the propyl group.

    Sulfonamide Formation: The nitrobenzenesulfonamide moiety is prepared by nitration of 3,4-dimethylbenzenesulfonamide, followed by coupling with the imidazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides.

    Oxidation: N-(3-(1H-imidazol-1-yl)propyl)-3,4-dicarboxybenzenesulfonamide.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethylbenzenesulfonamide: Lacks the nitro group, which may result in different biological activity.

    N-(3-(1H-imidazol-1-yl)propyl)-5-nitrobenzenesulfonamide: Lacks the methyl groups, which may affect its solubility and reactivity.

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is unique due to the combination of the imidazole ring, nitro group, and sulfonamide moiety. This combination imparts specific chemical and biological properties that are not present in similar compounds .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-11-8-13(9-14(12(11)2)18(19)20)23(21,22)16-4-3-6-17-7-5-15-10-17/h5,7-10,16H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYCYRKMTMRMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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